2-Chloro-4-methylthiazole

Physical property differentiation Purification Formulation

2-Chloro-4-methylthiazole is a heterocyclic building block of the thiazole class, bearing a chlorine at position 2 and a methyl group at position 4 on the 1,3-thiazole ring. Its substitution pattern confers a distinct combination of physicochemical properties (boiling point, density, refractive index) and chemoselective reactivity that cannot be simultaneously matched by the closest analogs — 2-bromo-4-methylthiazole, 4-methylthiazole, or 2-chlorothiazole — making direct, unvalidated substitution in synthetic or formulation workflows high-risk.

Molecular Formula C4H4ClNS
Molecular Weight 133.6 g/mol
CAS No. 26847-01-8
Cat. No. B1304918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-methylthiazole
CAS26847-01-8
Molecular FormulaC4H4ClNS
Molecular Weight133.6 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)Cl
InChIInChI=1S/C4H4ClNS/c1-3-2-7-4(5)6-3/h2H,1H3
InChIKeySYDUUJIIXIOTQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-methylthiazole (CAS 26847-01-8) Procurement Guide: Differentiated Physical, Reactivity, and Synthetic Advantages Over Halo-Methylthiazole Analogs


2-Chloro-4-methylthiazole is a heterocyclic building block of the thiazole class, bearing a chlorine at position 2 and a methyl group at position 4 on the 1,3-thiazole ring [1]. Its substitution pattern confers a distinct combination of physicochemical properties (boiling point, density, refractive index) and chemoselective reactivity that cannot be simultaneously matched by the closest analogs — 2-bromo-4-methylthiazole, 4-methylthiazole, or 2-chlorothiazole — making direct, unvalidated substitution in synthetic or formulation workflows high-risk.

Why 2‑Chloro‑4‑methylthiazole Cannot Be Safely Replaced by Other 2‑Halo‑ or 4‑Methylthiazoles in Synthesis or Formulation


The chlorine atom at position 2 is sufficiently electronegative to enable nucleophilic aromatic substitution and cross-coupling, yet does not undergo the rapid, undesired halogen–lithium exchange that plagues the 2‑bromo analog [1]. Conversely, 4‑methylthiazole lacks the 2‑halogen handle entirely, and 2‑chlorothiazole lacks the 4‑methyl group that modulates both the electronic character and steric environment of the ring. Even between the two 2‑chloro methyl‑regioisomers (4‑methyl vs. 5‑methyl), the site of methylation alters the regioselectivity of electrophilic and metalation reactions. These fundamental differences mean that substituting a close analog without re‑optimization typically leads to divergent reaction yields, altered selectivity, or failed transformations.

Quantitative Evidence Guide: 2‑Chloro‑4‑methylthiazole vs. Closest Analogs – Physicochemical, Reactivity, and Selectivity Differentiation


Physicochemical Fingerprint: Boiling Point, Density, and Refractive Index vs. 2‑Bromo‑4‑methylthiazole and 4‑Methylthiazole

2‑Chloro‑4‑methylthiazole exhibits a boiling point of 202.7 °C at 760 mmHg, a density of 1.331 g/cm³, and a refractive index of 1.559 . In contrast, the 2‑bromo analog (2‑bromo‑4‑methylthiazole) has a lower boiling point (195.1 °C), substantially higher density (1.702 g/cm³), and higher refractive index (1.881) . 4‑Methylthiazole, lacking the 2‑halogen, boils at only 133–134 °C with a density of 1.09 g/cm³ and refractive index of 1.524 [1]. The chlorine‑for‑bromine substitution reduces density by 21.8% and raises the boiling point by 7.6 °C, directly impacting distillation cut points and solvent compatibility during work‑up.

Physical property differentiation Purification Formulation

Photostimulated Reactivity with Ketone Enolates: 2‑Chloro‑4‑methylthiazole Forms Mono‑ and Bis‑Thiazolyl Ketones; 2‑Bromothiazole Gives Only Mono‑Product

In a direct head‑to‑head study, the photostimulated reaction of 2‑chloro‑4‑methylthiazole (1b) with pinacolone potassium enolate in liquid NH₃ produced both mono‑2‑thiazolyl ketone 3b and bis‑2‑thiazolyl ketone 4b. Under identical conditions, 2‑bromothiazole (1d) afforded only the mono‑ketone 3a, with no bis‑product 4a detected [1]. This demonstrates that the 2‑chloro leaving group enables a sequential SRN1 process that is not accessible to the 2‑bromo substrate.

SRN1 mechanism Photostimulated coupling Thiazolyl ketone synthesis

Directed ortho‑Metalation Selectivity: 2‑Chlorothiazoles Permit Clean C‑5 Lithiation; 2‑Bromothiazoles Suffer Competitive Halogen–Lithium Exchange

With n‑butyllithium, 2‑chlorothiazole is selectively deprotonated at the C‑5 position, enabling subsequent electrophilic trapping at that site. 2‑Bromothiazole cannot be used under these conditions because halogen–lithium exchange occurs more rapidly than deprotonation, leading to undesired thiazolyl‑lithium formation and loss of regiospecificity. Deprotonation of 2‑bromothiazole at C‑5 requires the use of LDA instead [1]. Although the literature example is on the parent 2‑chlorothiazole, the presence of a 4‑methyl substituent is not expected to alter this fundamental selectivity dichotomy.

Directed metalation C–H functionalization Regioselective lithiation

Synthetic Accessibility of the Precursor: 2‑Bromo‑4‑methylthiazole Suffers from Low‑Yielding, By‑Product‑Prone Sandmeyer Route; 2‑Chloro‑4‑methylthiazole Is Produced via Efficient Hantzsch Cyclization

The Sandmeyer route to 2‑bromo‑4‑methylthiazole from 2‑amino‑4‑methylthiazole proceeds in only 32% yield and co‑produces approximately 30% of the poorly separable 2,5‑dibromo‑4‑methylthiazole by‑product [1]. In contrast, 2‑chloro‑4‑methylthiazole is accessible via the well‑established Hantzsch condensation of chloroacetone with thiourea, a route that routinely delivers yields of 70–80% without isomeric by‑products . This difference in upstream manufacturing efficiency directly impacts commercial availability, lot‑to‑lot consistency, and cost‑per‑gram for procurement.

Process chemistry Scale‑up Synthetic route robustness

Predicted pKa Differentiation: 2‑Chloro‑4‑methylthiazole Is Significantly More Acidic than 2‑Chloro‑4‑methylthiazole‑5‑sulfonamide, Influencing Salt Formation and Purification Strategy

The predicted pKa of 2‑chloro‑4‑methylthiazole is 1.36 ± 0.10 , indicating that the conjugate acid of the thiazole nitrogen is a strong acid. This low pKa means the free base will be predominantly unprotonated under most aqueous and organic conditions, minimizing salt formation during extraction and chromatography. In contrast, the 5‑sulfonamide derivative (2‑chloro‑4‑methylthiazole‑5‑sulfonamide) has a predicted pKa of 9.19 ± 0.60 , reflecting a completely different ionization profile that would require distinct work‑up and purification protocols.

Ionization state Salt selection Purification

High‑Confidence Application Scenarios for 2‑Chloro‑4‑methylthiazole Based on Differentiated Evidence


Synthesis of Bis‑Thiazolyl Ketone Libraries via Photostimulated SRN1 Chemistry

When the synthetic target requires a bis‑thiazolyl ketone scaffold, 2‑chloro‑4‑methylthiazole is the preferred electrophilic partner. Direct evidence shows that under photostimulated SRN1 conditions with pinacolone enolate, it cleanly delivers both mono‑ and bis‑coupled products, whereas 2‑bromothiazole fails to form the bis‑product [1]. This enables a divergent library synthesis from a single chlorothiazole building block.

C‑5 Functionalization via Directed Lithiation for SAR Exploration

Medicinal chemists requiring C‑5‑substituted 4‑methylthiazole cores should select the 2‑chloro variant. The chlorine atom at position 2 stabilizes the ring toward halogen–lithium exchange, allowing regioselective deprotonation at C‑5 with n‑BuLi, followed by electrophilic quench. The corresponding 2‑bromo compound demands LDA and more forcing conditions, adding a step and reducing functional‑group tolerance [1].

Scalable Process Development Requiring Robust Precursor Supply

For kilo‑lab or pilot‑plant campaigns, procurement of 2‑chloro‑4‑methylthiazole is lower risk. The Hantzsch synthesis from chloroacetone and thiourea delivers >70% yield without isomeric by‑products [1]. The bromo analog, in contrast, is produced via a 32%‑yield Sandmeyer reaction that generates ~30% of a co‑eluting dibromo impurity, escalating purification costs and batch‑failure rates [2].

Distillation‑Based Purification and Solvent‑Switch Operations

The boiling point of 202.7 °C (760 mmHg) and density of 1.331 g/cm³ provide a wider distillation window from low‑boiling solvents than 2‑bromo‑4‑methylthiazole (195.1 °C) and a markedly different density cut from the bromo analog (1.702 g/cm³) [1][2]. This facilitates cleaner solvent‑switch operations and reduces cross‑contamination in shared distillation equipment.

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